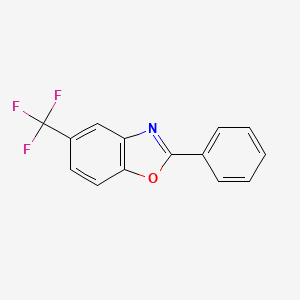

Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research

The benzoxazole core, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govsigmaaldrich.com This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govresearchgate.net The rigid, planar structure of the benzoxazole ring system provides a robust framework that can be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. bldpharm.com

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sigmaaldrich.comresearchgate.netnih.gov Their utility is not confined to medicine; they are also investigated for applications in materials science, such as in the development of optical brighteners and fluorescent probes. bldpharm.comnih.gov The versatility of the benzoxazole scaffold lies in its ability to interact with various biological targets, making it a valuable starting point for the design of new therapeutic agents and functional materials. researchgate.net The synthesis of benzoxazole derivatives is often achieved through the condensation of 2-aminophenols with carboxylic acids or their derivatives, a method that allows for significant structural diversity. sigmaaldrich.comchemsrc.com

Rationale for Trifluoromethylation and Phenyl Substitution in Benzoxazole Systems

The strategic modification of the benzoxazole scaffold with specific functional groups is a key strategy in modern chemical design. The introduction of a trifluoromethyl (-CF3) group and a phenyl group at specific positions of the benzoxazole core, as seen in 2-phenyl-5-(trifluoromethyl)benzoxazole, is a deliberate approach to modulate the molecule's properties.

Trifluoromethylation: The trifluoromethyl group is a powerful tool in medicinal chemistry and materials science. mdpi.com Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic system to which it is attached. mdpi.com This can influence the compound's reactivity, acidity, and interactions with biological targets. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com It can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com The incorporation of fluorine, in general, can lead to higher binding affinity with protein side chains. mdpi.com

The combination of the benzoxazole scaffold with trifluoromethyl and phenyl substituents, therefore, represents a rational design strategy to create molecules with potentially enhanced biological activity and optimized physicochemical properties for various research applications.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)10-6-7-12-11(8-10)18-13(19-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDUFIPAMKJQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439329 | |

| Record name | Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143925-49-9 | |

| Record name | Benzoxazole, 2-phenyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 5 Trifluoromethyl Benzoxazole and Its Derivatives

Direct Synthesis Approaches for 2-Phenyl-5-(trifluoromethyl)benzoxazole

Direct synthetic strategies for 2-phenyl-5-(trifluoromethyl)benzoxazole offer the most straightforward pathways to the target molecule. These methods typically involve the construction of the benzoxazole (B165842) ring system from precursors already containing the trifluoromethyl group.

Copper-Catalyzed Hydroamination Pathways

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of nitrogen-containing heterocycles. A notable method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.org This approach allows for the formation of a wide array of functionalized benzoxazole derivatives. rsc.org The reaction is believed to proceed through a copper-catalyzed hydroamination of the alkynone, followed by an intramolecular cyclization of the resulting β-iminoketone and subsequent elimination. rsc.org While this method provides a general route to substituted benzoxazoles, its specific application to the synthesis of 2-phenyl-5-(trifluoromethyl)benzoxazole would depend on the availability of the corresponding 2-amino-4-(trifluoromethyl)phenol (B112647) and a suitable phenyl-substituted alkynone.

In a related context, copper catalysis is also crucial for trifluoromethylation reactions. For instance, a copper-catalyzed method for the synthesis of trifluoromethylated benzoxazines has been developed using Umemoto's reagent. researchgate.net This reaction involves the oxidative difunctionalization of alkenes through tandem C-O and C-CF3 bond formations. researchgate.net While not a direct synthesis of the target benzoxazole, it highlights the utility of copper in facilitating the introduction of trifluoromethyl groups, a key structural feature of the compound in focus.

One-Pot Synthesis Strategies Involving Trifluoroacetic Acid

One-pot syntheses are highly desirable for their efficiency and reduced waste generation. While specific examples detailing the use of trifluoroacetic acid for the direct one-pot synthesis of 2-phenyl-5-(trifluoromethyl)benzoxazole are not prevalent in the reviewed literature, the use of acidic conditions is a common theme in benzoxazole synthesis. For example, polyphosphoric acid (PPA) is used to facilitate the condensation of 2,4-diaminophenol (B1205310) dihydrochloride (B599025) with carboxylic acids at elevated temperatures to form 2-substituted-5-aminobenzoxazoles. esisresearch.org This aminobenzoxazole can then be further functionalized. esisresearch.org

A one-pot strategy has been reported for the synthesis of 3-difluoromethyl benzoxazole-2-thiones, which involves the reaction of 2-aminophenol (B121084), sodium chlorodifluoroacetate, and elemental sulfur. researchgate.net This suggests the feasibility of one-pot approaches for incorporating fluorinated methyl groups onto the benzoxazole core, although this example leads to a different substitution pattern and functional group at the 2-position.

General Synthetic Routes to Substituted Benzoxazoles Relevant to 2-Phenyl-5-(trifluoromethyl)benzoxazole

Many synthetic methods for substituted benzoxazoles can be adapted to produce 2-phenyl-5-(trifluoromethyl)benzoxazole, provided the appropriately substituted starting materials are used. These general routes offer flexibility in accessing a wide range of derivatives.

Cyclization Reactions Utilizing 2-Aminophenol Precursors

The most common and versatile approach to benzoxazole synthesis involves the cyclization of 2-aminophenols with various reaction partners. nih.gov The synthesis of 2-phenyl-5-(trifluoromethyl)benzoxazole would necessitate the use of 2-amino-4-(trifluoromethyl)phenol as the key precursor.

The reaction of 2-aminophenols with various carbonyl compounds is a traditional and widely used method for constructing the benzoxazole ring. rsc.org Numerous protocols exist that utilize different substrates such as aldehydes, carboxylic acids and their derivatives, alcohols, and ketones. rsc.orgnih.gov For instance, the condensation of 2-aminophenol with aldehydes can be catalyzed by various reagents, including a combination of hydrogen peroxide and HCl, or a polystyrene polymer catalyst grafted with iodine acetate. youtube.com A study reported the synthesis of 2-substituted benzoxazoles by reacting 2-aminophenol with aldehydes in the presence of a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation, achieving good yields in a short reaction time. nih.govresearchgate.net

| Catalyst/Reagent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂/HCl | Ethanol, Room Temperature | Short reaction time, easy isolation | youtube.com |

| Polystyrene-grafted iodine acetate | DCM, Room Temperature | Reusable catalyst, high yield (90-95%) | youtube.com |

| LAIL@MNP | Solvent-free, 70°C, sonication | Green method, fast reaction, recyclable catalyst | nih.govresearchgate.net |

| BF₃·Et₂O | 1,4-dioxane, reflux | Facile synthesis of 2-aminobenzoxazoles | rsc.org |

Another approach involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a BF₃·Et₂O catalyst to yield 2-aminobenzoxazoles. rsc.orgacs.org This method is noted for its operational simplicity and the use of readily available reagents. rsc.org

Condensation Reactions with Aromatic Aldehydes and Carboxylic Acids

The condensation of 2-aminophenols with aromatic aldehydes and carboxylic acids is a cornerstone of benzoxazole synthesis. rsc.orgmdpi.com This approach is highly relevant for the synthesis of 2-phenyl-5-(trifluoromethyl)benzoxazole, where benzaldehyde (B42025) or benzoic acid would serve as the source of the 2-phenyl group.

Numerous catalytic systems have been developed to promote this condensation. For example, L-proline has been used as a catalyst for the condensation of 2-aminothiophenol (B119425) with aryl aldehydes under solvent-free and microwave irradiation conditions to produce benzothiazoles, a related class of heterocycles. tku.edu.tw This suggests that similar green chemistry approaches could be applicable to benzoxazole synthesis. Another green method utilizes fly ash, a waste by-product, as a catalyst for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes. nih.gov

The reaction can also be facilitated by various acids and metal catalysts. Polyphosphoric acid (PPA) is effective for the reaction between 2-aminophenols and aromatic carboxylic acids at high temperatures. esisresearch.org A study also detailed the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes using a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation. nih.gov

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | L-proline, microwave, solvent-free | 2-Arylbenzothiazoles (analogous) | tku.edu.tw |

| Aromatic Aldehydes | Fly ash (green catalyst) | 2-Aryl benzoxazoles | nih.gov |

| Carboxylic Acids | Polyphosphoric acid (PPA), 170-200°C | 2-Substituted-5-aminobenzoxazoles | esisresearch.org |

| Aromatic Aldehydes | LAIL@MNP, sonication, solvent-free | 2-Aryl benzoxazoles | nih.gov |

Oxidative Cyclization Methods

Oxidative cyclization represents another important strategy for benzoxazole synthesis. These methods often involve the in situ formation of an intermediate, such as a Schiff base, followed by an oxidative ring closure.

One such method involves the oxidative cyclization of phenolic Schiff bases. nih.gov A green and efficient strategy for constructing benzoxazoles involves the direct oxidative cyclization of catechols and primary amines using either a DDQ/EA or an O₂/water oxidative system. researchgate.netcitedrive.com The DDQ/EA system shows broad substrate compatibility, while the O₂/water system is milder and more economical, particularly for synthesizing C-2 alkyl-substituted benzoxazoles. researchgate.net

Elemental sulfur has been employed as an oxidant in the oxidative rearranging coupling between o-aminophenols and ketones to afford 2-alkylbenzoxazoles. organic-chemistry.org Furthermore, an efficient oxidative cyclization of 2-aminophenols with alkenes in the presence of elemental sulfur provides a route to diverse benzoxazoles. organic-chemistry.org These methods highlight the potential for oxidative strategies in constructing the benzoxazole core, which could be adapted for the synthesis of 2-phenyl-5-(trifluoromethyl)benzoxazole.

Catalytic Systems in Benzoxazole Synthesis

The synthesis of the benzoxazole core, particularly of derivatives like 2-Phenyl-5-(trifluoromethyl)benzoxazole , is frequently accomplished through the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. The specific precursor for this target compound is 2-amino-4-(trifluoromethyl)phenol, which reacts with benzoic acid or a related derivative. The efficiency and selectivity of this transformation are greatly influenced by the catalytic system employed.

Metal-Catalyzed Processes (e.g., Copper, Palladium)

Transition metal catalysts, particularly those based on copper and palladium, are instrumental in the synthesis of benzoxazoles. These catalysts facilitate key bond-forming steps, often under milder conditions than traditional methods.

Copper-Catalyzed Syntheses: Copper catalysts are widely used for the intramolecular cyclization of ortho-halobenzanilides and related precursors to form benzoxazoles. researchgate.netnih.gov For instance, heterogeneous copper fluorapatite (B74983) has been demonstrated as an effective catalyst for the cyclization of various ortho-haloanilides. researchgate.net A ligand-free approach using inexpensive and readily available copper(I) chloride (CuCl) has been developed for the tandem cyclization of 2-halophenols with both aromatic and aliphatic amidines to produce various benzoxazole derivatives in good to excellent yields. nih.gov This method's simplicity has allowed for gram-scale synthesis. nih.gov

Palladium-based catalysts are also pivotal, especially in cross-coupling reactions to form precursors or to directly functionalize the benzoxazole ring. researchgate.net While direct palladium-catalyzed syntheses of 2-Phenyl-5-(trifluoromethyl)benzoxazole are less commonly detailed, palladium(II) immobilized on functionalized magnetic nanoparticles has been used for the one-pot synthesis of 2-substituted benzoxazole derivatives. researchgate.net

Below is a table summarizing representative metal-catalyzed systems for benzoxazole synthesis.

| Catalyst System | Reactants | Key Features | Reference |

| Copper Fluorapatite | ortho-Halobenzanilides | Heterogeneous, versatile for iodo-, bromo-, and chloroanilides. | researchgate.net |

| CuCl | 2-Halophenols and Amidines | Ligand-free, inexpensive, suitable for gram-scale synthesis. | nih.gov |

| Palladium(II) on Fe3O4 | Varies | Nanocatalyst, one-pot synthesis, recyclable. | researchgate.net |

Nanocatalyst Applications

Nanocatalysts offer significant advantages in benzoxazole synthesis due to their high surface-area-to-volume ratio, which enhances catalytic activity, and the ease of separation and recycling. ajol.info These materials often lead to higher yields, shorter reaction times, and milder reaction conditions. ajol.infoesisresearch.org

Several types of nanocatalysts have been successfully employed:

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often coated with silica (B1680970) and functionalized with acidic groups (e.g., Fe3O4@SiO2-SO3H), serve as highly efficient and reusable heterogeneous catalysts for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. esisresearch.org Similarly, palladium(II) immobilized on glucose-functionalized magnetic Fe3O4 nanoparticles has been used for the high-yield synthesis of 2-substituted benzoxazoles. researchgate.net

Metal Oxide Nanoparticles: Nano-sized copper(II) oxide has been patented as a recyclable catalyst for the reaction of benzoxazoles with terminal alkynes to produce 2-phenylbenzoxazole (B188899) derivatives. google.com Cobalt oxide nanoparticles have also been reported as an efficient, ligand-free catalyst for the cyclization cross-coupling reactions to form 2-aryl benzoxazoles. researchgate.net

Hydrotalcites: Copper-Aluminum (Cu-Al) hydrotalcite nanocatalysts have been specifically used for the synthesis of 2-phenyl benzoxazoles, demonstrating the utility of mixed-metal oxide systems. researchgate.net

| Nanocatalyst | Reactants | Conditions | Advantages | Reference |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free | High yield, reusable, environmentally friendly. | esisresearch.org |

| Nano Copper(II) Oxide | Benzoxazole, Terminal Alkyne | Not specified | Recyclable, efficient. | google.com |

| Cu-Al Hydrotalcite | Not specified | Not specified | Effective for 2-phenyl benzoxazoles. | researchgate.net |

| Cobalt Oxide | 2-Aminophenol, Aryl precursors | Ligand-free, mild conditions | Simple work-up, eco-friendly. | researchgate.net |

Organic and Acid-Catalyzed Systems (e.g., Polyethylene Glycol-bound Sulfonic Acid)

Acid catalysts are fundamental to the classical synthesis of benzoxazoles, typically promoting the condensation and subsequent cyclodehydration of 2-aminophenols and carboxylic acids or aldehydes. Modern advancements have led to the development of more sustainable and reusable acid catalysts.

Polyethylene Glycol-bound Sulfonic Acid (PEG-SO3H): This polymer-supported catalyst has emerged as a highly efficient, economical, and reusable option for benzoxazole synthesis. ajol.infojournals.co.za It is effective for the reaction of 2-aminophenols with carboxylic acids. journals.co.za The synthesis of 2-Phenyl-5-(trifluoromethyl)benzoxazole would proceed by reacting 2-amino-4-(trifluoromethyl)phenol with benzoic acid in the presence of PEG-SO3H. The catalyst is easily prepared from PEG-6000 and chlorosulfonic acid and can be recovered and reused multiple times without a significant drop in activity. journals.co.zarsc.org

Other acidic systems include Brønsted acidic ionic liquids, which can act as reusable catalysts under solvent-free conditions, and combinations of a Brønsted acid like p-Toluenesulfonic acid (TsOH·H2O) with a co-catalyst such as copper iodide (CuI) for the cyclization of 2-aminophenols with β-diketones. nih.govorganic-chemistry.org

Advanced Synthetic Techniques for Benzoxazole Functionalization

To improve reaction times, yields, and energy efficiency, advanced techniques such as microwave irradiation and electrochemical methods are being increasingly applied to the synthesis of benzoxazole derivatives.

Microwave-Assisted Syntheses

Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly and efficiently heat reactions, leading to significant reductions in reaction times and often improved yields compared to conventional heating. rsc.orgeurekaselect.comresearcher.life The synthesis of benzoxazoles is well-suited to this technique.

The condensation of 2-aminophenols with aldehydes or carboxylic acids to form the benzoxazole ring is a key reaction that benefits from microwave assistance. rsc.orgeurekaselect.com For example, the synthesis of 2,5-disubstituted benzoxazoles has been achieved in good yields under solvent-free conditions using iodine as an oxidant and microwave irradiation. scienceandtechnology.com.vn This approach is considered environmentally friendly and practical. scienceandtechnology.com.vn While a specific protocol for 2-Phenyl-5-(trifluoromethyl)benzoxazole under microwave conditions is not explicitly detailed in the reviewed literature, the general methods are applicable. The reaction of 2-amino-4-(trifluoromethyl)phenol with benzaldehyde, facilitated by microwave energy, represents a direct pathway to the target compound.

| Technique | Reactants | Key Advantages | Reference |

| Microwave Irradiation | 2-Amino-4-methylphenol, Aromatic Aldehydes | Short reaction time, high yields, solvent-free. | scienceandtechnology.com.vn |

| Microwave Irradiation | 2-Aminophenols, Aldehydes/Carboxylic Acids | Rapid, efficient heating, green chemistry approach. | rsc.orgeurekaselect.com |

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and atom-economical alternative to traditional chemical methods, often avoiding the need for stoichiometric oxidants or reductants. An eco-friendly electrochemical oxidation process has been noted for its utility in benzoxazole synthesis. organic-chemistry.org

The core principle involves the electrochemical generation of a reactive species that initiates the cyclization. For instance, the electrochemical oxidation of copper electrodes can generate catalytic Cu(I) or Cu(II) species in situ, which can then promote the necessary bond formations for heterocycle synthesis. mdpi.com While specific applications to 2-Phenyl-5-(trifluoromethyl)benzoxazole are not widely documented, the electrochemical cyclization of azide (B81097) and alkyne precursors to form triazoles using a copper electrode demonstrates a viable pathway for forming five-membered heterocyclic rings. mdpi.com This method offers advantages such as cleaner reaction profiles and easier purification compared to conventional methods that use copper salts like CuI, which can form insoluble byproducts. mdpi.com The adaptation of such electrochemical principles to the intramolecular cyclization of appropriate precursors represents a promising route for the synthesis of the target benzoxazole.

Mechanistic Investigations of Benzoxazole Formation and Functionalization

Elucidation of Reaction Mechanisms in Cyclization Processes

The formation of the benzoxazole (B165842) ring system is most commonly achieved through the cyclization of a precursor that contains both the phenolic oxygen and the aniline (B41778) nitrogen. The specific mechanism, however, varies significantly depending on the reactants and catalysts employed.

One of the most prevalent methods involves the condensation of an o-aminophenol with an aldehyde, which proceeds through an imine or Schiff base intermediate. The initial step is the acid- or catalyst-activated reaction between the aldehyde's carbonyl group and the amino group of the o-aminophenol. This is followed by dehydration to form the critical imine intermediate. Subsequently, an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine carbon leads to a 2,3-dihydro-benzoxazole (benzoxazoline) intermediate. The final step is an oxidation or aromatization of this intermediate to yield the stable 2-substituted benzoxazole product. nih.govnih.govmdpi.com Catalysts such as fly ash, ionic liquids, and various nanoparticles have been shown to facilitate this transformation by activating the aldehyde and promoting the dehydration and cyclization steps. nih.govmdpi.com

An alternative pathway involves the use of tertiary amides and 2-aminophenols, promoted by triflic anhydride (Tf₂O). In this mechanism, the amide first reacts with Tf₂O to form a highly electrophilic amidinium salt intermediate. The nitrogen atom of the 2-aminophenol (B121084) then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and an elimination cascade to furnish the final 2-substituted benzoxazole. nih.gov

Copper-catalyzed reactions provide another distinct mechanism, particularly for the cyclization of ortho-haloanilides. The proposed pathway involves an oxidative insertion of a Cu(I) catalyst into the carbon-halogen bond of the anilide. This is followed by an intramolecular C-O bond formation and subsequent reductive elimination, cycling through a Cu(I)/Cu(III) manifold to release the benzoxazole product and regenerate the Cu(I) catalyst. The reaction rate in these processes is often dependent on the nature of the halogen, following the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step.

The following table summarizes the key intermediates and features of these primary cyclization mechanisms.

| Reaction Type | Key Precursors | Catalyst/Promoter Example | Key Intermediate | Driving Force/Final Step |

|---|---|---|---|---|

| Condensation/Cyclization | o-Aminophenol + Aldehyde | Acid / Nanoparticles | Schiff Base (Imine) | Aromatization/Oxidation |

| Amide Activation | o-Aminophenol + Tertiary Amide | Triflic Anhydride (Tf₂O) | Amidinium Salt | Intramolecular Cyclization/Elimination |

| Intramolecular C-O Coupling | o-Haloanilide | CuI / 1,10-Phenanthroline | Organocopper Species | Reductive Elimination |

Radical Pathways and Single-Electron Transfer (SET) Mechanisms

While many benzoxazole syntheses proceed through ionic or concerted pathways, several modern synthetic methods leverage radical intermediates and single-electron transfer (SET) events. These approaches, often utilizing electrochemistry or photochemistry, provide alternative routes for constructing the benzoxazole ring.

Electrochemical synthesis from readily available anilides has been shown to proceed via amidyl radical intermediates. acs.org In this process, anodic oxidation of the anilide precursor generates a radical species that can undergo intramolecular cyclization to form the C-O bond, ultimately leading to the benzoxazole product. This method avoids the need for chemical oxidants and often simplifies product isolation. acs.org

Photocatalysis offers another avenue for radical-mediated benzoxazole formation. For instance, the eosin Y-catalyzed reaction of o-substituted anilines with aldehydes is proposed to occur through a radical process. researchgate.net Visible light excites the photocatalyst, which can then engage in an electron transfer process to generate radical intermediates from the starting materials, initiating a cascade that culminates in the cyclized product. researchgate.net

The involvement of SET mechanisms has also been investigated in reactions employing hypervalent iodine(III) reagents for the oxidative cyclization of 2-(benzylideneamino)phenols. One considered pathway involved an initial SET from the electron-rich phenol to the iodine(III) reagent, which would form a radical cation intermediate. However, experimental evidence from radical inhibition tests and control experiments suggested that this specific I(III)-mediated reaction does not proceed via a radical pathway, favoring a concerted reductive elimination instead. acs.orgresearchgate.net Despite this outcome, the investigation highlights that SET is a plausible and considered pathway in such oxidative cyclizations. In other systems, such as those using metal-organic frameworks (e.g., Fe-MOF-808) as catalysts, the generation of benzylic carbon radicals through single-electron transfer has been proposed as a key mechanistic step.

Computational Studies on Reaction Barriers and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate details of reaction mechanisms, corroborating experimental findings, and predicting reaction outcomes. DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers, providing a quantitative understanding of mechanistic pathways.

In the study of the hypervalent iodine(III)-mediated oxidative cyclization of o-iminophenols, DFT calculations were crucial in distinguishing between several plausible mechanisms. acs.orgresearchgate.net The calculations compared a pathway involving a concerted reductive elimination from a cyclic hemiaminal intermediate (Pathway C) against a pathway involving ligand exchange followed by cyclization (Pathway B). The results showed a significantly lower computed reaction barrier for the concerted pathway. acs.orgresearchgate.net

| Proposed Pathway | Description | Calculated Gibbs Free Energy of Activation (ΔG‡) | Conclusion |

|---|---|---|---|

| Pathway B | Ligand exchange followed by cyclization | 18.0 kcal/mol | Less Favorable |

| Pathway C | Concerted reductive elimination | 7.6 kcal/mol | Most Plausible |

These computational results provided strong support for the concerted reductive elimination as the most plausible mechanism, demonstrating the power of theoretical studies to differentiate between low-energy, competing pathways that are difficult to distinguish through experiment alone. acs.orgresearchgate.net

Furthermore, DFT calculations have been employed to elucidate the selectivity of cyclization reactions. In the synthesis of benzoxazole-2-carboxylate derivatives, calculations were used to explain the experimental observation that the reaction exclusively follows a 5-endo-trig cyclization pathway rather than a competing 6-exo-trig pathway. The computational models accurately predicted the thermodynamic and kinetic preference for the formation of the five-membered benzoxazole ring, aligning perfectly with the experimental results. These studies underscore the predictive capability of computational methods in understanding and designing selective organic reactions.

Structure Activity Relationship Sar Studies of 2 Phenyl 5 Trifluoromethyl Benzoxazole Analogs

Influence of the 2-Phenyl Moiety on Biological Activity

The 2-phenyl group is a crucial component for the biological activity of this benzoxazole (B165842) series. Its orientation and substitution pattern significantly dictate the compound's potency and selectivity. Studies have shown that the 2-phenyl ring provides a vector for structural diversity, allowing for the fine-tuning of the molecule's properties. nih.gov

Research into 2-(2-arylphenyl)benzoxazoles identified this scaffold as a novel and selective ligand for the cyclooxygenase-2 (COX-2) enzyme. nih.govacs.org The biological activity is highly sensitive to the nature and position of substituents on the pendant phenyl ring. For instance, introducing specific groups can enhance interactions with the active site of target enzymes. Docking studies have revealed that derivatives with certain substitutions show distinct and favorable interactions within the COX-2 active site. nih.gov

Key findings from SAR studies on the 2-phenyl moiety include:

Methoxy (B1213986) and Hydroxyl Groups: A methoxy group (–OCH₃) on the pendant phenyl ring can lead to weak interactions with amino acid residues like Gln192 in the COX-2 enzyme. nih.gov Converting this methoxy group to a hydroxyl group (–OH) can establish stronger hydrogen bonding interactions with the same residue, potentially increasing activity. nih.gov

N,N-Diethyl and Morpholine (B109124) Groups: In studies of antiproliferative activity, derivatives with N,N-diethyl or morpholine substituents on the 2-phenyl ring generally exhibited superior activity compared to those with pyrrolidine (B122466) or piperidine (B6355638) substituents. mdpi.com

Halogen Substituents: The presence of a p-fluorophenyl group at the 2-position has been reported to increase cytotoxic activity against various cancer cell lines. researchgate.net

Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic ring, such as thiophene, has been shown to yield high inhibitory activity in certain cancer cell models. researchgate.netresearchgate.net

The following table summarizes the antiproliferative activity of selected 2-phenylbenzoxazole (B188899) analogs, highlighting the influence of substituents on the phenyl ring.

| Compound | Substituent at 2-Phenyl Ring | Substituent at Benzoxazole C5 | Target Cell Line | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|---|---|

| 36 | 4-morpholine | -Cl | Capan-1 | 2.0 | mdpi.com |

| 36 | 4-morpholine | -Cl | HCT-116 | 5.7 | mdpi.com |

| 40 | 4-morpholine | -H | NCI-H460 | 0.4 | mdpi.com |

| 45 | 3-methoxy, 4-N,N-diethyl | -Cl | NCI-H460 | 0.9 | mdpi.com |

| 45 | 3-methoxy, 4-N,N-diethyl | -Cl | HCT-116 | 2.4 | mdpi.com |

Impact of the 5-Trifluoromethyl Group on Activity Profiles

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (–CF₃) group, is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govbohrium.com The –CF₃ group possesses unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly modulate a compound's activity. mdpi.com

The presence of a trifluoromethyl group at the 5-position of the benzoxazole ring has several notable effects:

Enhanced Lipophilicity and Permeability: The –CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.com This is a critical factor for reaching intracellular targets. nih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the –CF₃ group resistant to metabolic degradation by enzymes. mdpi.com This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

Receptor Binding Affinity: The strong electron-withdrawing nature of the –CF₃ group alters the electronic properties of the benzoxazole core. mdpi.com This can lead to enhanced binding interactions with biological targets through favorable electrostatic and hydrophobic interactions. mdpi.com

Potency Enhancement: Comparative studies have demonstrated that trifluoromethylated analogs often exhibit significantly higher potency than their non-fluorinated counterparts. For example, in a series of isoxazole-based anticancer agents, a trifluoromethylated analog was found to be nearly eight times more active than the non-trifluoromethylated version, highlighting the crucial role of the –CF₃ moiety in enhancing biological activity. researchgate.netrsc.org Similarly, for benzothiazole (B30560) analogs targeting sEH/FAAH enzymes, trifluoromethyl groups on the aromatic rings were well tolerated. nih.govnih.gov

Effects of Substituent Variations on the Benzoxazole Core and Pendant Rings

SAR studies emphasize that biological activity is not solely dependent on the 2-phenyl and 5-trifluoromethyl groups but is also influenced by other substitutions on the benzoxazole core and the pendant rings. mdpi.comnih.gov The electronic properties, steric bulk, and lipophilicity of these additional substituents can fine-tune the molecule's interaction with its target. mdpi.comrsc.org

Substitutions on the Benzoxazole Core:

Position 5: This position is critical for modulating activity. mdpi.comnih.gov Besides the trifluoromethyl group, other substituents like chlorine have been shown to be beneficial. For instance, a 5-chloro derivative exhibited enhanced antiproliferative activity against specific cancer cell lines compared to the unsubstituted analog. mdpi.com

Position 7: The introduction of a fluorine atom at the 7-position of a benzoxazole skeleton has been shown to provide potent activity in VLA-4 inhibitors, improving efficacy in a bronchial inflammatory model. nih.gov

Substitutions on the Pendant Phenyl Ring:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the 2-phenyl ring plays a significant role. It has been reported that the presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO₂), at the ortho- and para-positions of the phenyl ring can improve anti-proliferative activity. researchgate.net

Positional Isomerism: The position of the substituent on the phenyl ring is crucial. In a series of 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives, the ortho-substituted compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, a finding consistent with molecular docking results that showed structural similarity to known receptor inhibitors. mdpi.com

Multiple Substitutions: Combining substituents can lead to synergistic effects. A 5-chlorobenzoxazole (B107618) derivative bearing both an N,N-diethyl group at position 4 and a methoxy group at position 3 of the phenyl ring showed enhanced antiproliferative activity against HCT-116 and NCI-H460 cancer cells. mdpi.com

The table below illustrates the impact of various substitutions on the benzoxazole core and the pendant phenyl ring on VEGFR-2 inhibition and antiproliferative activity.

| Compound | Substituent at Benzoxazole C5 | Substituent at 2-Phenyl Ring | Target | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|---|---|

| 14i | -CH₃ | Unsubstituted | HepG2 | 3.22 | tandfonline.com |

| 14a | -H | 2-methoxy | HepG2 | 3.95 | tandfonline.com |

| 14a | -H | 2-methoxy | MCF-7 | 4.054 | tandfonline.com |

| 14l | -CH₃ | 2,5-dichloro | MCF-7 | 6.87 | tandfonline.com |

| 14l | -CH₃ | 2,5-dichloro | HepG2 | 6.70 | tandfonline.com |

| 8d | -H | (Linked urea (B33335) moiety) | VEGFR-2 | 0.0554 | mdpi.com |

| 8e | -CH₃ | (Linked urea moiety) | VEGFR-2 | 0.0741 | mdpi.com |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that can profoundly influence its biological activity. Understanding the crystal structure and conformation of 2-substituted benzoxazole derivatives provides vital information for predicting how they will orient themselves within a biological receptor. nih.gov

For instance, studies on the crystal structure of 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole revealed that the chlorophenyl and benzoxazole groups adopt a trans configuration with respect to the central linker. nih.govresearchgate.net In contrast, a related derivative, 2-[(arylidene)cyanomethyl]benzoxazole, showed a cisoid conformation between the cyano group and the benzoxazole nitrogen. nih.govresearchgate.net Such differences in spatial configuration can dramatically alter the molecule's ability to fit into a binding pocket, affecting its activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of 2-Phenyl-5-(trifluoromethyl)benzoxazole Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is crucial for understanding how derivatives of 2-phenyl-5-(trifluoromethyl)benzoxazole interact with various protein targets.

Docking studies have elucidated the binding modes of benzoxazole (B165842) derivatives with several key protein targets implicated in a range of diseases.

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Molecular docking simulations of benzoxazole derivatives into the ATP binding site of the DNA gyrase B (GyrB) subunit reveal critical interactions. researchgate.net The benzoxazole core typically forms hydrogen bonds with key residues such as Asp73 and Arg136, while other parts of the molecule engage in hydrophobic interactions with residues like Ile78 and Pro79. nih.govnih.gov These interactions are crucial for stabilizing the ligand within the active site, leading to enzyme inhibition. nih.govnih.gov

Human Glutathione S-transferase (hGST P1-1): This enzyme is often overexpressed in tumor cells and contributes to chemotherapy resistance. nih.gov A study specifically investigating 2-(4-substitutedphenyl/benzyl)-5-(4-trifluoromethylphenylsulphonamido) benzoxazole derivatives identified them as potent hGST P1-1 inhibitors. Docking results showed that a derivative bearing a CF3 group (compound Vh) exhibited a higher binding affinity compared to a similar compound with a NO2 group, which correlated with its superior inhibitory activity. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a major target in cancer therapy. nih.gov Numerous studies have docked benzoxazole derivatives into the VEGFR-2 kinase domain. nih.govnih.govmdpi.comnih.gov The binding pattern often mimics that of known inhibitors like sorafenib (B1663141), with the benzoxazole core acting as a hinge-binding motif. Key interactions typically include hydrogen bonds with the backbone of Cys919 in the hinge region and additional contacts with residues such as Asp1046 and Glu885 in the DFG motif. nih.govresearchgate.netcancer.gov

P2Y14 Receptor (P2Y14R): This G protein-coupled receptor is involved in inflammatory processes, making its antagonists potential therapeutics for conditions like gout and asthma. nih.govcolab.wsnih.gov Computational studies on 2-phenyl-benzoxazole acetamide (B32628) derivatives revealed their potent antagonistic activity. colab.wsnih.gov Docking models suggest that the trifluoromethylphenyl group fits into a specific pocket of the receptor, contributing to the binding affinity. acs.org A lead compound, 52 , demonstrated a potent P2Y14R antagonistic activity with an IC50 of 2 nM. nih.gov

Plasmodium falciparum Purine (B94841) Nucleoside Phosphorylase (PfPNP): This enzyme is essential for the purine salvage pathway in the malaria parasite, making it a viable drug target. ebi.ac.ukresearchgate.net Molecular docking of benzoxazolyl aniline (B41778) derivatives has been used to rationalize their antimalarial activity. The studies suggest that these compounds can bind to the active site of PfPNP, leading to the deregulation of its activity and contributing to their therapeutic effect. researchgate.net

Binding affinity, often expressed as a docking score (in kcal/mol) or correlated with experimental values like IC50, quantifies the strength of the ligand-protein interaction. Lower docking scores indicate stronger binding. For more rigorous energetic evaluation, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the free energy of binding.

MM/GBSA calculations have been instrumental in refining the understanding of P2Y14R antagonists. For 2-phenyl-benzoxazole acetamide derivatives, these calculations provided insights into the binding mechanism that were crucial for further structural design and optimization. colab.wsnih.gov Similarly, MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis for DNA gyrase B inhibitors highlighted that van der Waals interactions were the primary driving force for binding, followed by electrostatic forces. nih.gov

The table below summarizes the binding affinities and inhibitory concentrations for representative benzoxazole derivatives against various targets, as determined by docking studies and in vitro assays.

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Inhibitory Concentration (IC₅₀) | Reference |

| 2-(p-methylphenyl)-5-acetamido-benzoxazole | E. coli DNA Gyrase | -6.687 | 16 µg/mL (vs. S. aureus) | researchgate.net |

| 2-phenyl-benzoxazole acetamide (Cpd 52) | P2Y14R | Not Specified | 2 nM | colab.wsnih.gov |

| 5-(4-CF3-phenyl-sulphonamido)benzoxazole | hGST P1-1 | Higher affinity than reference | Better than reference | nih.gov |

| Phenyl-urea substituted benzoxazole (Cpd 5e) | VEGFR-2 | Not Specified | 0.07 µM | nih.govcancer.gov |

| Phenyl-urea substituted benzoxazole (Cpd 5c) | VEGFR-2 | Not Specified | 0.08 µM | nih.govcancer.gov |

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) using functionals like B3LYP, are powerful methods for investigating the intrinsic electronic properties of molecules. researchgate.net These calculations provide insights into molecular geometry, charge distribution, and chemical reactivity, which are vital for understanding a molecule's behavior and for designing improved analogues.

For benzoxazole derivatives, DFT studies are used to determine key electronic parameters:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For active 2-(p-methylphenyl)-5-(acetamido)benzoxazole derivatives, the calculated energy gaps were found to be around 4.3 eV. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with biological receptors, highlighting sites likely to be involved in hydrogen bonding or other electrostatic interactions. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. researchgate.net

These theoretical studies help rationalize observed biological activities and guide the synthesis of new derivatives with optimized electronic properties for enhanced target interaction. researchgate.netjmaterenvironsci.com

In Silico Predictions for Biological Activity

Before committing to costly and time-consuming chemical synthesis and biological testing, in silico models are used to predict the "drug-likeness" and pharmacokinetic properties of candidate molecules. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, filters out compounds that are unlikely to become successful drugs.

For various 2-substituted benzoxazole derivatives, computational tools have been employed to evaluate their potential bioavailability and safety profiles. nih.govresearchgate.net

Drug-Likeness and Lipinski's Rule of Five: A common filter is Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on 2-(p-methylphenyl)-5-(acetamido)benzoxazole derivatives showed that most compounds adhered to these rules, indicating good potential for oral bioavailability. researchgate.net

ADMET Predictions: Software programs like QikProp are used to predict a wide range of pharmacokinetic properties. For a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives, in silico predictions found that all calculated properties were within the permissible range for human use, supporting their potential as drug candidates. nih.govresearchgate.net These predictions cover parameters such as aqueous solubility, blood-brain barrier penetration, and potential interactions with key metabolic enzymes like Cytochrome P450. gjpb.debiointerfaceresearch.com

These predictive studies are a critical step in the computational drug design pipeline, ensuring that resources are focused on compounds with the highest probability of success in later developmental stages. pnrjournal.comresearchgate.net

Materials Science Applications of 2 Phenyl 5 Trifluoromethyl Benzoxazole Derivatives

Fluorescent Probes and Photoluminescent Properties in Biomolecular Interactions

Derivatives of 2-phenylbenzoxazole (B188899) are a significant class of fluorescent organic dyes. rsc.org Their robust nature and high photo- and thermal stability make them attractive building blocks for developing new photoluminescent materials. rsc.org These compounds are known for their strong emission in the solid state, often due to favorable crystal packing. rsc.org The 2-phenylbenzoxazole framework can be easily modified to extend the conjugated π-electron system, leading to materials with aggregation-induced emission (AIE) properties. rsc.org

Benzoxazole (B165842) derivatives, in general, are considered promising and safer alternatives to commonly used fluorescent DNA probes, which often raise environmental and mutagenicity concerns. periodikos.com.br Their inherent photoluminescent properties and ability to interact with DNA make them suitable for this purpose. periodikos.com.br Systematic reviews have highlighted the potential of benzoxazole derivatives to bind to DNA and exhibit enhanced fluorescence emission upon binding. periodikos.com.br

Research into specific derivatives, such as 2-(2-hydroxyphenyl)benzoxazoles, has revealed complex luminescence mechanisms, including excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net The introduction of a fluorosulfate (B1228806) group can tune both the biological and luminescent characteristics of these compounds. researchgate.net For instance, certain fluorosulfate derivatives of 2-phenylbenzoxazole have shown high photoluminescence quantum yields, reaching up to 64% in acetonitrile. mdpi.comscilit.com The emission properties of these derivatives can be sensitive to their environment, such as the solvent polarity. For example, the emission spectrum of 2-(2-(fluorosulfato)phenyl)benzoxazole shows a strong emission band around 495 nm in PBS, which is not observed in acetonitrile. researchgate.net

The trifluoromethyl group, a key feature of the subject compound, is known to enhance the pharmacodynamic and pharmacokinetic properties of molecules in drug discovery. mdpi.com While direct studies on the biomolecular probe applications of 2-phenyl-5-(trifluoromethyl)benzoxazole are specific, the broader family of benzoxazole derivatives shows significant promise. For example, some derivatives have been developed as fluorescent probes for detecting biothiols with low detection limits. nih.gov Others have been designed to sense pH changes and metal cations. nih.gov

A series of benzoxazole-based chromophores have been synthesized and investigated for their two-photon absorption (2PA) properties, which are highly valuable for bio-imaging applications. rsc.org These studies demonstrate that the structure-property relationships can be rationally designed to optimize their optical properties for use in two-photon fluorescence cell imaging, showcasing good photostability and low cytotoxicity. rsc.org

Table 1: Photophysical Properties of Selected 2-Phenylbenzoxazole Derivatives This table presents a selection of photophysical data for various 2-phenylbenzoxazole derivatives to illustrate their fluorescent properties. Note that these are not all 5-(trifluoromethyl) substituted, but represent the broader class of compounds.

| Compound | Solvent/State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| para-fluorosulfate derivative (BOSp) | Acetonitrile | 329 | 375 | 64 | mdpi.comresearchgate.net |

| meta-fluorosulfate derivative (BOSm) | Acetonitrile | 329 | 381 | - | mdpi.comresearchgate.net |

| ortho-fluorosulfate derivative (BOSo) | PBS | - | 495 | - | researchgate.net |

| TPO-AP | Solution | - | 443 | 88 | nih.gov |

| AP-TPO | Solution | - | 433 | 82 | nih.gov |

Components in Organic Light-Emitting Diodes (OLEDs) and Functional Polymers

The electroluminescent properties of benzoxazole derivatives have led to their investigation as materials for Organic Light-Emitting Diodes (OLEDs). They are particularly explored as blue light emitters, a crucial component for full-color displays and white lighting.

Researchers have developed deep blue emitters for OLEDs by incorporating oxazole (B20620) derivatives into dual-core structures. nih.gov For instance, a material named TPO-AP, which contains a 4,5-diphenyl-2-phenyloxazole moiety, has been shown to emit deep blue light with a high photoluminescence quantum yield of 88%. nih.gov When used as the emitting layer in a non-doped device, it achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov This demonstrates the potential of oxazole-based materials in enhancing the performance of OLEDs.

Pyrene-benzimidazole derivatives have also been synthesized and characterized as potential blue emitters for OLEDs. mdpi.com By designing molecules that reduce intermolecular aggregation in the solid state, researchers have achieved efficient and pure blue photo- and electroluminescence. mdpi.com An OLED device using one such derivative as a non-doped emissive layer exhibited an external quantum efficiency of up to 4.3% with pure blue electroluminescence. mdpi.com

Furthermore, iridium (III) complexes based on phenylpyridine derivatives, which share structural similarities with the core of 2-phenylbenzoxazole, have been used to create efficient red-phosphorescent OLEDs. researchgate.net These devices have shown high luminance and efficiency, highlighting the versatility of these heterocyclic structures in tuning the emission color. researchgate.net Bipolar host materials incorporating triazine and carbazole (B46965) moieties have also been developed for highly efficient phosphorescent OLEDs with very low efficiency roll-off. rsc.org

In the realm of functional polymers, fluorinated benzoxazole polymers have been synthesized with desirable properties such as high glass transition temperatures (Tg) and low dielectric constants. researchgate.net These characteristics are important for applications in microelectronics and as high-performance materials. The incorporation of fluorine, such as in the trifluoromethyl group, is a common strategy to enhance the thermal stability and modify the electronic properties of polymers.

Table 2: Performance of Selected OLEDs Incorporating Benzoxazole and Related Derivatives This table summarizes the performance of various OLEDs that utilize benzoxazole or structurally related derivatives as key components.

| Device/Emitter | Emission Color | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Reference |

| TPO-AP (non-doped) | Deep Blue | 4.26 | - | nih.gov |

| Pyrene-benzimidazole deriv. (non-doped) | Pure Blue | 4.3 | 290 | mdpi.com |

| Iridium complex 1 doped | Red | - | 14200 | researchgate.net |

| DPTPCz hosted (green PhOLED) | Green | 21.2 | >10000 | rsc.org |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Benzoxazole (B165842), 2-phenyl-5-(trifluoromethyl)-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoxazole core and the 2-phenyl substituent. The protons on the benzoxazole ring (H-4, H-6, and H-7) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The presence of the potent electron-withdrawing trifluoromethyl (-CF₃) group at the C-5 position would significantly influence the chemical shifts of adjacent protons. Specifically, the H-4 and H-6 protons are expected to be shifted downfield (to a higher ppm value) compared to the unsubstituted 2-phenylbenzoxazole (B188899) due to the deshielding effect of the -CF₃ group. The protons of the 2-phenyl group would likely appear as a multiplet system, similar to that observed for 2-phenylbenzoxazole. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbon of the -CF₃ group, which typically appears as a quartet due to coupling with the three fluorine atoms. The carbons of the benzoxazole ring would also be identifiable, with C-5 (bearing the -CF₃ group) and its adjacent carbons (C-4 and C-3a) showing significant shifts. The strong electron-withdrawing nature of the -CF₃ group influences carbon chemical shifts over several bonds. rsc.org The characteristic C-2 carbon of the benzoxazole ring is expected to resonate at approximately 163 ppm.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. azom.com For Benzoxazole, 2-phenyl-5-(trifluoromethyl)-, the spectrum is expected to show a single sharp resonance (a singlet) corresponding to the three equivalent fluorine atoms of the -CF₃ group. azom.com The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is characteristic of an aromatic trifluoromethyl group and confirms its presence in the molecule. researchgate.netresearchgate.net

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted NMR Data for Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic H | 7.5 - 8.5 | Signals for 7 aromatic protons; H-4 and H-6 expected to be downfield. |

| ¹³C NMR | Aromatic C | 110 - 165 | Includes signals for all 13 aromatic carbons. |

| C-CF₃ | ~120-130 | Expected to be a quartet due to ¹JCF coupling. | |

| CF₃ | ~124 (q) | A quartet signal due to large one-bond C-F coupling. | |

| ¹⁹F NMR | CF₃ | -60 to -70 | A sharp singlet, characteristic of an Ar-CF₃ group. |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For Benzoxazole, 2-phenyl-5-(trifluoromethyl)-, the molecular formula is C₁₄H₈F₃NO, corresponding to a monoisotopic mass of approximately 263.056 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 263. This peak would be the highest mass peak in the spectrum (excluding isotope peaks) and would confirm the molecular weight.

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ at m/z 264.063). This allows for the unambiguous determination of the elemental formula by comparing the experimental mass to the calculated mass.

The fragmentation pattern in EI-MS can provide structural clues. Based on the known fragmentation of 2-phenylbenzoxazole, characteristic fragmentation pathways for the target compound could include the loss of neutral molecules or radicals. orientjchem.orgclockss.org Common fragmentation of the benzoxazole core may occur, although the stability of the aromatic system often results in a prominent molecular ion. orientjchem.orgresearchgate.netlibretexts.org

Table 2: Expected Mass Spectrometry Data for Benzoxazole, 2-phenyl-5-(trifluoromethyl)-

| Technique | Ion | Formula | Calculated m/z | Expected Observation |

|---|---|---|---|---|

| MS (EI) | [M]⁺˙ | C₁₄H₈F₃NO | 263.056 | Intense molecular ion peak confirming molecular weight. |

| HRMS (ESI) | [M+H]⁺ | C₁₄H₉F₃NO | 264.063 | Highly accurate mass for elemental formula confirmation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Benzoxazole, 2-phenyl-5-(trifluoromethyl)- would exhibit several characteristic absorption bands.

Aromatic C-H Stretching : Bands above 3000 cm⁻¹ corresponding to the stretching of C-H bonds on the aromatic rings.

Aromatic C=C Stretching : A series of sharp bands in the 1450-1610 cm⁻¹ region, characteristic of the phenyl and benzoxazole aromatic systems.

Benzoxazole Core Vibrations : The spectrum would include characteristic absorptions for the benzoxazole heterocycle, such as the C=N stretching vibration around 1600-1630 cm⁻¹ and asymmetric C-O-C stretching near 1240-1290 cm⁻¹.

C-F Stretching : The most distinctive feature contributed by the trifluoromethyl group would be one or more very strong absorption bands in the 1000-1350 cm⁻¹ region, corresponding to the C-F stretching vibrations. ias.ac.incdnsciencepub.comresearchgate.net These bands are often among the most intense in the spectrum.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| > 3000 | Aromatic C-H stretch | Medium-Weak |

| 1450 - 1630 | Aromatic C=C and C=N stretch | Medium-Strong |

| 1000 - 1350 | C-F stretch (from -CF₃) | Very Strong |

| 1240 - 1290 | Asymmetric C-O-C stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. 2-Aryl-benzoxazoles are known to be chromophoric and often fluorescent. mdpi.com

The UV-Vis spectrum of Benzoxazole, 2-phenyl-5-(trifluoromethyl)-, recorded in a suitable solvent like ethanol or cyclohexane, is expected to show intense absorption bands in the UVA region (300-350 nm). These absorptions are attributed to π→π* electronic transitions within the extended conjugated system formed by the phenyl ring and the benzoxazole moiety. scielo.brresearchgate.netcdnsciencepub.com The position of the maximum absorption wavelength (λmax) is sensitive to substituents on the aromatic rings. researchgate.net The electron-withdrawing -CF₃ group at the 5-position may cause a slight hypsochromic (blue) shift compared to the unsubstituted 2-phenylbenzoxazole.

Table 4: Predicted UV-Vis Spectroscopic Data

| Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|

| Ethanol | ~300 - 330 | π→π* |

X-Ray Diffraction (XRD) for Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comcreative-biostructure.com If a suitable single crystal of Benzoxazole, 2-phenyl-5-(trifluoromethyl)- can be grown, XRD analysis would provide precise data on:

Molecular Structure : Unambiguous confirmation of the connectivity of atoms.

Geometric Parameters : Highly accurate measurements of bond lengths, bond angles, and torsion angles. rigaku.com

Conformation : The relative orientation of the phenyl ring with respect to the benzoxazole plane.

Supramolecular Structure : Information on how the molecules pack in the crystal lattice, revealing intermolecular interactions such as π-π stacking or C-H···F interactions.

This technique is the gold standard for structural proof, complementing the data obtained from spectroscopic methods. rigaku.commdpi.comresearchgate.net

Chromatographic Techniques (e.g., TLC, Column Chromatography, LC-MS)

Chromatographic methods are essential for the purification and purity assessment of synthesized organic compounds.

Thin-Layer Chromatography (TLC) : TLC is used routinely to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for purification. rsc.orgnih.govfrontiersin.orgnih.govrsc.org The compound's retention factor (Rf) value provides a preliminary indication of its polarity.

Column Chromatography : For purification, flash column chromatography using silica (B1680970) gel is the standard method. rsc.orgnih.govnih.govrsc.orgmagritek.com A solvent system (eluent), often a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is chosen based on TLC results to separate the desired product from starting materials and byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is an excellent tool for assessing the final purity of the compound and for identifying trace impurities by their mass-to-charge ratio.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental results are compared with the theoretical values calculated from the molecular formula to confirm the compound's composition. ucalgary.castackexchange.com For Benzoxazole, 2-phenyl-5-(trifluoromethyl)- (C₁₄H₈F₃NO), the analysis provides a crucial check on the empirical formula. davidson.edu

Table 5: Calculated Elemental Composition for C₁₄H₈F₃NO

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 63.89% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.06% |

| Fluorine | F | 18.998 | 3 | 56.994 | 21.65% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.08% |

| Total | 263.218 | 100.00% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-5-(trifluoromethyl)benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-aminophenols with trifluoromethyl-containing carbonyl derivatives. For example, ribosylation of benzoxazole intermediates with protected ribofuranose can yield nucleoside derivatives, as demonstrated in the synthesis of benzotriazole analogs . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., ZnCl₂ for cyclization). Deprotection steps using sodium methoxide in anhydrous methanol may improve yields of final products .

Q. Which spectroscopic techniques are critical for characterizing 2-phenyl-5-(trifluoromethyl)benzoxazole derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and trifluoromethyl integration .

- FT-IR : For identifying C-F stretching vibrations (~1100–1250 cm⁻¹) and benzoxazole ring modes .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structural validation .

Q. What safety protocols are recommended for handling fluorinated benzoxazole derivatives?

- Methodological Answer : Fluorinated compounds require:

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF).

- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic waste with calcium carbonate before disposal .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the anti-cancer activity of benzoxazole derivatives?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. In vitro assays (e.g., MTT on MCF-7 or HepG2 cells) show increased cytotoxicity compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies should compare IC₅₀ values across analogs with varying substituents (e.g., Cl, OMe) to isolate electronic effects .

Q. How can researchers address contradictions in reported biological activity data for benzoxazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Purity Issues : Use HPLC (>95% purity) and elemental analysis to verify compound integrity .

- Solubility Differences : Employ consistent co-solvents (e.g., DMSO at ≤0.1% v/v) to avoid false negatives .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies improve regioselectivity in benzoxazole functionalization (e.g., C-5 vs. C-7 substitution)?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) at C-5 to guide cross-coupling reactions .

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side-product formation .

- Computational Modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Q. How can researchers design experiments to evaluate the metabolic stability of benzoxazole derivatives?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Isotope Labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways .

- CYP450 Inhibition Studies : Assess interactions with cytochrome P450 enzymes using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.